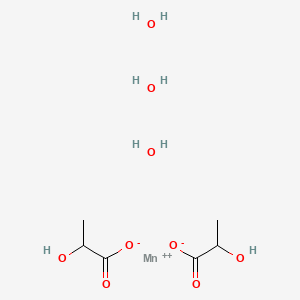

Manganese lactate trihydrate

Description

Significance of Manganese(II) Coordination Chemistry in Contemporary Research

Manganese is a first-row transition metal known for its chemical versatility, particularly its wide range of accessible oxidation states and its ability to form coordination complexes with diverse geometries. edu.krdwikipedia.org The coordination chemistry of manganese(II) is a significant area of contemporary research due to the metal's role in catalysis, materials science, and biological systems. researchgate.netfoodandnutritionresearch.net Manganese complexes are investigated for their potential as catalysts in various chemical transformations, including the dehydrogenative oxidation of glycerol (B35011) to lactic acid. rsc.org Furthermore, manganese coordination compounds serve as crucial precursors for the synthesis of advanced functional materials. A notable example is the use of manganese carboxylates in the preparation of lithium manganese oxide (LiMn₂O₄) spinels, which are important cathode materials in lithium-ion batteries. researchgate.net The study of its coordination complexes provides insights into the development of materials with tailored magnetic and electronic properties.

Overview of Alpha-Hydroxy Carboxylate Metal Complexes in Chemical Science

Alpha-hydroxy carboxylates are a class of organic ligands that contain both a carboxylic acid group and a hydroxyl group on an adjacent carbon atom. researchgate.net This unique structural feature allows them to function as efficient chelating agents for metal ions. mdpi.com The carboxylate and hydroxyl groups can both bind to a metal center, typically forming a stable five-membered ring. This bidentate coordination mode generally results in more stable metal complexes compared to those formed with monodentate ligands. researchgate.net

These ligands are of considerable interest in chemical science as they are often derived from natural sources and are involved in numerous biological pathways. mdpi.com The ability of alpha-hydroxy carboxylic acids, such as lactic, glycolic, malic, and citric acids, to form stable complexes with a wide array of metal ions is fundamental to their application in various scientific domains, from bioinorganic chemistry to the development of new materials. researchgate.netmdpi.com

Historical Context of Manganese(II) Lactate (B86563) Trihydrate Investigations

The study of manganese(II) lactate trihydrate is built upon the foundational discoveries of its components. The element manganese was first isolated in the 1770s through the work of chemists like Carl Wilhelm Scheele and Johan Gottlieb Gahn. wikipedia.org Scheele is also credited with the discovery of lactic acid in sour milk in 1780. core.ac.uk

While the synthesis of simple metal salts of lactic acid likely followed these discoveries, detailed scientific investigations into the specific structure and properties of manganese(II) lactate hydrates occurred much later. The advent of modern analytical techniques, particularly single-crystal X-ray diffraction, was crucial for elucidating the precise three-dimensional structure of these compounds. Key structural determinations were reported in the late 20th and early 21st centuries. For instance, a paper describing the structure of manganese(II) L-lactate dihydrate was published in 1982. wikipedia.org A significant study in 2001 presented the single-crystal X-ray structure of racemic manganese(II) lactate trihydrate and explored its utility as a chemical precursor. researchgate.net

Scope and Academic Focus of Manganese(II) Lactate Trihydrate Research

Contemporary academic research on manganese(II) lactate trihydrate is multifaceted, focusing on its material applications, structural characterization, and physicochemical properties. A primary area of investigation is its role as a precursor in solid-state synthesis. Researchers utilize manganese(II) lactate trihydrate for the preparation of manganese-containing materials, such as the LiMn₂O₄ spinel, through thermal decomposition processes. researchgate.net This application is particularly relevant to the development of energy storage technologies. researchgate.net

A significant portion of the research is dedicated to the precise characterization of its molecular and crystal structure. Techniques such as single-crystal X-ray diffraction are employed to determine its crystallographic parameters and the coordination environment of the manganese(II) ion. researchgate.netresearchgate.net Studies have confirmed that the lactate anion acts as a bidentate ligand, and water molecules complete the octahedral coordination sphere around the manganese ion. wikipedia.org

Furthermore, the thermal properties of the compound are a key focus. Thermal analysis methods, including thermogravimetry (TG) and differential scanning calorimetry (DSC), are used to study the dehydration process and the subsequent decomposition of the anhydrous salt. researchgate.net Research also extends to its properties in solution, with studies measuring thermodynamic data such as the molar enthalpies of dissolution to better understand its chemical behavior. researchgate.net

Research Data on Manganese(II) Lactate Trihydrate

The following tables summarize key data from scientific investigations into the properties of manganese(II) lactate trihydrate.

Table 1: Crystallographic Data for Manganese(II) Lactate Trihydrate

This table presents crystallographic information obtained from single-crystal X-ray diffraction studies.

| Parameter | Value | Reference |

| Chemical Formula | Mn(C₃H₅O₃)₂·3H₂O | wikipedia.orgamericanelements.com |

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁ | wikipedia.org |

| Coordination Environment | The Mn(II) ion is in an octahedral coordination environment. It is chelated by two bidentate lactate ligands. Two water molecules are directly coordinated to the metal center, while the third water molecule is held within the crystal lattice by hydrogen bonds. | wikipedia.org |

Table 2: Thermal Analysis Research Findings

This table outlines findings from thermal analysis studies, which investigate how the compound behaves when heated.

| Analysis Technique | Observation | Research Focus | Reference |

| Thermogravimetry/Differential Scanning Calorimetry (TG-DSC) | The compound undergoes a multi-step thermal decomposition process. The initial steps correspond to the loss of the three water molecules of hydration. At higher temperatures, the anhydrous manganese lactate decomposes. | To understand the mechanism of thermal dehydration and decomposition, which is crucial for its application as a precursor in materials synthesis. | researchgate.net |

Routes for Manganese(II) Lactate Trihydrate Synthesis

The preparation of manganese(II) lactate trihydrate can be achieved through several chemical pathways, primarily involving the reaction of a manganese source with lactic acid. The choice of the manganese precursor, such as oxides or carbonates, influences the reaction conditions and byproducts.

Synthesis from Manganese(II) Oxides and Lactic Acid Solutions (e.g., MnO, MnO2)

One effective method for synthesizing manganese(II) lactate trihydrate involves the reaction of manganese(II) oxide (MnO) with an aqueous solution of lactic acid. A study details a procedure where MnO is added to a lactic acid solution and heated. Specifically, 0.89 g of MnO (12.5 mmol) is reacted with 2.76 g of lactic acid (30 mmol) in 20 mL of distilled water. The reaction is maintained at a temperature between 50 and 70°C for 14 hours, resulting in a clear, pale pink solution. Upon standing at room temperature for 20 hours, colorless crystals of manganese(II) lactate trihydrate precipitate. These crystals can then be filtered, washed, and air-dried, yielding approximately 2.88 g (an 80% yield) of the final product researchgate.net.

The chemical reaction can be represented as: MnO + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O

While MnO readily reacts with lactic acid, manganese dioxide (MnO₂) also demonstrates reactivity with various carboxylic acids, including lactic acid, at elevated temperatures (50–70°C) researchgate.net. The reaction with MnO₂, however, is a redox process where the Mn(IV) is reduced to Mn(II), and a portion of the lactic acid is oxidized.

Synthesis via Dissolution of Manganese(II) Carbonate in Lactic Acid

A common and straightforward method for the synthesis of manganese(II) lactate is the dissolution of manganese(II) carbonate (MnCO₃) in an aqueous solution of lactic acid wikipedia.org. This reaction is an acid-base neutralization that produces manganese(II) lactate, carbon dioxide, and water.

The balanced chemical equation for this reaction is: MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + CO₂ + H₂O wikipedia.org

This method is advantageous due to the clean nature of the reaction, with the only byproduct being carbon dioxide gas, which can be easily removed from the reaction mixture. The resulting solution of manganese(II) lactate can then be subjected to crystallization to obtain the solid trihydrate form. The purity of the final product is largely dependent on the purity of the initial manganese(II) carbonate. High-purity manganese carbonate can be produced through various methods, including chemical precipitation from high-purity manganese salt solutions.

Development of Green Synthesis Approaches for Manganese(II) Lactate Compounds

In recent years, there has been a growing emphasis on the development of environmentally benign "green" synthesis methods for chemical compounds. While specific research on the green synthesis of manganese(II) lactate is not extensively documented, principles of green chemistry can be applied to its production. This includes the use of bio-derived lactic acid, which can be produced through the fermentation of renewable resources.

Furthermore, inspiration can be drawn from the green synthesis of other manganese compounds, such as manganese and manganese oxide nanoparticles. These processes often utilize plant extracts as reducing and capping agents. For instance, extracts from various plants have been successfully used in the synthesis of manganese oxide nanoparticles, where the phytochemicals present in the extract facilitate the reduction of a manganese precursor. Adapting such methodologies to the synthesis of manganese(II) lactate could involve the use of natural extracts in conjunction with a manganese precursor and lactic acid, potentially reducing the need for harsh chemical reagents and solvents.

Control of Hydration States and Crystalline Forms during Synthesis

Manganese(II) lactate is known to form crystalline hydrates, with the dihydrate and trihydrate being the most common forms wikipedia.org. The number of water molecules in the crystal lattice is crucial as it affects the compound's physical and chemical properties.

Preparation of Manganese(II) Lactate Dihydrate and Trihydrate

Manganese(II) lactate forms both a dihydrate (Mn(C₃H₅O₃)₂·2H₂O) and a trihydrate (Mn(C₃H₅O₃)₂·3H₂O) wikipedia.org. The trihydrate is a monoclinic crystal, while the dihydrate has an orthorhombic crystal structure wikipedia.org. In the trihydrate, two water molecules are directly coordinated to the manganese ion, completing an octahedral geometry, while the third water molecule is held within the crystal lattice through hydrogen bonding wikipedia.org.

The selective crystallization of a specific hydrate is influenced by thermodynamic and kinetic factors. Key parameters that can be controlled to favor the formation of either the dihydrate or trihydrate include:

Temperature: Temperature affects the solubility of the salt and the stability of the different hydrate forms. It is a critical factor in determining which hydrate will crystallize from a solution.

Solvent Composition: The activity of water in the crystallization medium can be altered by the presence of other solvents, which in turn can influence the hydration state of the resulting crystals.

Supersaturation: The rate at which supersaturation is achieved and the level of supersaturation can impact the nucleation and growth of different crystalline forms.

By carefully controlling these conditions during the crystallization process, it is possible to selectively prepare either the dihydrate or the trihydrate form of manganese(II) lactate.

Influence of Reaction Conditions on Product Yield and Purity

The yield and purity of the final manganese(II) lactate trihydrate product are highly dependent on the reaction conditions employed during its synthesis.

For the synthesis from manganese(II) oxide , a reaction temperature of 50-70°C and a reaction time of 14 hours have been shown to produce a yield of 80% researchgate.net. Deviations from these optimal conditions could lead to incomplete reaction or the formation of side products, thereby reducing both yield and purity.

In the case of synthesis from manganese(II) carbonate , the purity of the reactants is a primary determinant of the final product's purity. The reaction kinetics, and thus the yield, can be influenced by several factors:

Temperature: Increasing the reaction temperature generally increases the rate of reaction.

pH: The pH of the reaction mixture can affect the solubility of manganese carbonate and the stability of the resulting lactate. Maintaining an appropriate pH is crucial for driving the reaction to completion and preventing the precipitation of unwanted manganese hydroxides.

Concentration of Reactants: The stoichiometry of the reactants is important. An excess of lactic acid may be used to ensure the complete conversion of the manganese carbonate.

By optimizing these reaction parameters, a high yield of pure manganese(II) lactate trihydrate can be achieved.

Below is an interactive data table summarizing the synthesis of Manganese(II) Lactate Trihydrate from Manganese(II) Oxide.

| Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Solvent | Volume (mL) | Temperature (°C) | Time (h) | Product | Yield (%) |

| MnO | 0.0125 | Lactic Acid | 0.030 | Distilled Water | 20 | 50-70 | 14 | Mn(C₃H₅O₃)₂·3H₂O | 80 |

Synthesis and Advanced Preparation Methodologies of Manganese(II) Lactate Trihydrate

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxypropanoate;manganese(2+);trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Mn.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEZZHPBGFRWNY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16MnO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983587 | |

| Record name | Manganese(2+) 2-hydroxypropanoate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6505-50-6 | |

| Record name | Manganese lactate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006505506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) 2-hydroxypropanoate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANGANESE LACTATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IOK5178N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Spectroscopic Characterization of Manganese Ii Lactate Trihydrate

Single-Crystal X-ray Diffraction Studies of Manganese(II) Lactate (B86563) Trihydrate

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic structure of a crystalline solid. Studies on manganese(II) lactate trihydrate have provided detailed insights into its crystal lattice, the coordination sphere of the manganese ion, and the intricate network of non-covalent interactions. researchgate.net

Crystallographic analysis of manganese(II) lactate trihydrate has established that it crystallizes in the monoclinic system. wikipedia.org The specific space group identified for this compound is P2₁, a non-centrosymmetric space group that indicates the crystal is chiral. wikipedia.org

Table 1: Crystallographic Data for Manganese(II) Lactate Trihydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

The manganese(II) ion in the trihydrate structure is six-coordinate, resulting in a distorted octahedral geometry. wikipedia.org The coordination sphere is composed of atoms from two lactate ligands and two water molecules. wikipedia.org This arrangement forms a neutral, discrete molecular complex of the type [Mn(C₃H₅O₃)₂(H₂O)₂]. wikipedia.orgiucr.org The manganese atom is octahedrally coordinated by one carboxylate oxygen atom and one hydroxyl oxygen atom from each of the two lactate ligands, along with two oxygen atoms from the water molecules. iucr.org The two coordinated water molecules are situated in a cis configuration relative to each other, completing the octahedral cluster. wikipedia.org

An extensive network of hydrogen bonds plays a crucial role in stabilizing the crystal lattice of manganese(II) lactate trihydrate. The two water molecules directly coordinated to the manganese ion act as hydrogen bond donors. The third water molecule, which is not directly bonded to the metal center, resides within the crystal lattice and participates extensively in hydrogen bonding. wikipedia.org This "water of hydration" links the neutral [Mn(C₃H₅O₃)₂(H₂O)₂] complexes together, forming a three-dimensional supramolecular architecture. wikipedia.org These hydrogen bonds involve the coordinated and uncoordinated water molecules, as well as the carboxylate and hydroxyl groups of the lactate ligands.

Powder X-ray Diffraction (PXRD) Analysis for Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a fundamental analytical technique used to confirm the identity and assess the phase purity of bulk crystalline materials. For manganese(II) lactate trihydrate, PXRD is employed to verify that the synthesized material corresponds to the correct crystalline phase and is free from significant crystalline impurities, such as other hydrates or starting materials. researchgate.net The diffraction pattern obtained from a bulk sample serves as a unique fingerprint, which can be compared against a reference pattern calculated from the single-crystal X-ray diffraction data to confirm the material's identity.

Vibrational Spectroscopy (IR, Raman) for Structural Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. For manganese(II) lactate trihydrate, these methods can confirm the presence of lactate and water ligands and probe the nature of the metal-ligand bonds.

The IR spectrum of manganese(II) lactate trihydrate is expected to show characteristic absorption bands corresponding to its constituent functional groups. A broad band in the high-frequency region (typically 3500-3200 cm⁻¹) is indicative of the O-H stretching vibrations from both the hydroxyl groups of the lactate ligands and the water molecules. The asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups typically appear in the 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ regions, respectively. Vibrations involving the Mn-O bonds are expected to occur at lower frequencies, generally below 600 cm⁻¹.

Table 2: Expected Vibrational Modes for Manganese(II) Lactate Trihydrate

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) |

|---|---|---|

| O-H stretching | Water, Lactate -OH | 3500 - 3200 |

| C-H stretching | Lactate -CH, -CH₃ | 3000 - 2850 |

| C=O asymmetric stretching | Lactate -COO⁻ | 1610 - 1550 |

| C=O symmetric stretching | Lactate -COO⁻ | 1420 - 1300 |

| C-O stretching | Lactate C-O | 1150 - 1050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes presents significant challenges compared to their diamagnetic counterparts. The presence of the high-spin Manganese(II) ion (a d⁵ system with five unpaired electrons) in Manganese(II) lactate trihydrate profoundly influences the NMR spectra of the lactate and solvent nuclei. This influence, known as the Paramagnetic Relaxation Enhancement (PRE) effect, is the dominant feature in such studies. illinois.edunmrwiki.orgyoutube.com

The strong magnetic moment of the electron is approximately 650 times larger than that of a proton, leading to powerful interactions between the Mn(II) center and surrounding nuclei. youtube.com These interactions result in two primary consequences:

Extreme Line Broadening: The unpaired electrons provide a highly efficient mechanism for nuclear spin relaxation, drastically shortening the relaxation times (T1 and T2) of nearby nuclei. This leads to a significant broadening of their NMR signals. wikipedia.org For protons and carbons of the lactate ligand, which are directly or closely coordinated to the Mn(II) ion, the signals are often broadened to the point of being undetectable, creating a "blind sphere" around the paramagnetic center. illinois.edumdpi.com

Hyperfine Shifts: The chemical shifts of nuclei in a paramagnetic molecule can be dramatically altered, shifting them far outside the typical ranges observed for diamagnetic molecules. This hyperfine shift is a combination of contact (through-bond) and pseudocontact (through-space) interactions. wikipedia.org

Due to these effects, a standard ¹H or ¹³C NMR spectrum of Manganese(II) lactate trihydrate in solution would not yield the sharp, well-resolved peaks necessary for routine structural assignment of the lactate ligand. However, the study of paramagnetic relaxation itself can provide valuable structural information. By measuring the enhanced relaxation rates (R1 = 1/T1) of solvent or ligand nuclei, it is possible to calculate the distances between these nuclei and the paramagnetic Mn(II) center, as the PRE effect is proportional to 1/r⁶, where r is the electron-nucleus distance. nih.gov This makes paramagnetic NMR a specialized tool for determining metal-nucleus distances rather than for direct structural mapping of the ligand framework. mdpi.comvu.lt

Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese Oxidation States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons and is particularly well-suited for characterizing the Mn(II) oxidation state. The Mn(II) ion has a high-spin d⁵ electronic configuration, resulting in a total electron spin of S = 5/2. nih.gov The EPR spectrum of Mn(II) in solution is distinctive and provides direct confirmation of its oxidation state and insights into its coordination environment.

The key features of the solution-state X-band EPR spectrum of a Mn(II) complex like Manganese(II) lactate trihydrate are:

A g-value close to 2.00: The g-factor is a dimensionless quantity that is characteristic of the electron's environment. For high-spin Mn(II), which has a spherically symmetric ⁶S ground state, the g-value is typically isotropic and very close to that of a free electron (gₑ ≈ 2.0023). nih.gov

Hyperfine Splitting: The single most characteristic feature is a prominent six-line pattern. This arises from the hyperfine coupling between the electron spin (S = 5/2) and the nuclear spin of the 100% abundant ⁵⁵Mn isotope, which has a nuclear spin of I = 5/2. The interaction splits the EPR signal into 2I + 1 = 2(5/2) + 1 = 6 lines. academie-sciences.frlibretexts.org

Hyperfine Coupling Constant (A): The spacing between the six hyperfine lines is defined by the isotropic hyperfine coupling constant, A(⁵⁵Mn). For the aqueous [Mn(H₂O)₆]²⁺ ion, this value is approximately 265 MHz or ~95 Gauss. nih.gov The magnitude of A is sensitive to the covalency of the bonds between manganese and its ligands; increased covalency leads to a decrease in the A value. nih.gov Therefore, coordination by lactate would be expected to result in a slightly smaller hyperfine coupling constant compared to the fully hydrated ion.

| Parameter | Description | Typical Value for Aqueous Mn(II) |

|---|---|---|

| g_iso | Isotropic g-factor | ~2.00 |

| A_iso(⁵⁵Mn) | Isotropic hyperfine coupling constant | ~90-98 G (~250-275 MHz) |

| D | Axial zero-field splitting parameter | Highly variable, depends on symmetry (influences linewidths in solution) |

X-ray Absorption Spectroscopy (EXAFS) for Local Coordination Environment in Solution

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure around a specific atom. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides information about the local coordination environment, including bond distances, coordination numbers, and the identity of neighboring atoms.

For Manganese(II) lactate trihydrate in aqueous solution, Mn K-edge EXAFS would be used to characterize the immediate environment of the manganese ion. The analysis of the EXAFS spectrum would focus on the first coordination shell, which consists of oxygen atoms from both the lactate ligands and water molecules.

In solution, the Mn(II) ion is expected to be six-coordinate with a distorted octahedral geometry, similar to its solid-state structure. wikipedia.org The EXAFS signal would be dominated by a single scattering path corresponding to the Mn-O distance. The analysis would yield key structural parameters:

Coordination Number (CN): The number of nearest-neighbor oxygen atoms. For Mn(II) lactate in solution, this is expected to be approximately 6.

Mn-O Bond Distance (R): The average distance from the central Mn(II) ion to the coordinating oxygen atoms. Studies on the fully hydrated [Mn(H₂O)₆]²⁺ ion have established a Mn-O distance of around 2.17-2.18 Å. In the solid-state crystal structure of Manganese(II) lactate trihydrate, the Mn-O bond lengths vary depending on whether the oxygen is from a water molecule or the carboxylate/hydroxyl group of the lactate, with the longest Mn-O bond being 2.214 Å. In solution, EXAFS would measure an average of these Mn-O distances.

Debye-Waller Factor (σ²): This parameter quantifies the degree of static and thermal disorder in the bond distances. A larger value indicates a greater distribution of bond lengths or more thermal vibration.

By comparing the EXAFS data for Manganese(II) lactate in solution to reference compounds like aqueous Mn(II) and the solid-state lactate complex, one can confirm the persistence of the octahedral oxygen coordination environment upon dissolution.

| Compound/State | Coordination Number (CN) | Average Mn-O Distance (Å) | Reference |

|---|---|---|---|

| Aqueous [Mn(H₂O)₆]²⁺ | 6 | ~2.17 - 2.18 | Generic literature value |

| Solid Mn(II) lactate trihydrate | 6 | Variable (up to 2.214) | Based on crystal structure |

| Mn(II) lactate trihydrate (in solution) | Expected ~6 | Expected ~2.18 - 2.20 | Predicted value |

Magnetic Measurements for Electronic Structure and Spin State Analysis

Magnetic susceptibility measurements provide direct information about the electronic structure and spin state of a metal complex. Manganese(II) is a d⁵ transition metal ion. In nearly all its complexes, including with lactate, it adopts a high-spin electronic configuration because the energy cost of pairing electrons is greater than the ligand field splitting energy. This results in five unpaired electrons, making the compound strongly paramagnetic. americanelements.com

The magnetic behavior of a paramagnetic substance can be quantified by its magnetic susceptibility (χ). For a simple paramagnet like Manganese(II) lactate trihydrate, the temperature dependence of the susceptibility is described by the Curie-Weiss law: wikipedia.orgdoitpoms.ac.uk

χ = C / (T - θ_CW)

where:

C is the Curie constant, which is proportional to the square of the effective magnetic moment (μ_eff).

T is the absolute temperature.

θ_CW is the Weiss constant, which indicates the magnitude and nature of magnetic interactions between adjacent metal centers. A value near zero suggests negligible interactions, typical for magnetically dilute systems. researchgate.netresearchgate.net

From the Curie constant, the effective magnetic moment can be calculated. For a system with unpaired electrons, the theoretical spin-only magnetic moment (μ_s.o.) is given by:

μ_s.o. = √[n(n+2)] μ_B

where n is the number of unpaired electrons and μ_B is the Bohr magneton. For high-spin Mn(II), n = 5, yielding a theoretical spin-only magnetic moment of:

μ_s.o. = √[5(5+2)] = √35 ≈ 5.92 μ_B

Experimental measurements of the magnetic susceptibility for Manganese(II) lactate trihydrate are expected to yield an effective magnetic moment very close to this theoretical value, confirming the high-spin S = 5/2 ground state of the Mn(II) center. A plot of the inverse molar susceptibility (1/χ_m) versus temperature (T) should produce a straight line, with the intercept on the temperature axis giving the Weiss constant, which is expected to be close to 0 K. researchgate.net

| Property | Description | Expected Value |

|---|---|---|

| d-electron count | Number of electrons in d-orbitals | 5 |

| Spin State | Total electron spin (S) | High-Spin (S = 5/2) |

| Unpaired Electrons (n) | Number of electrons in singly occupied orbitals | 5 |

| Spin-Only Magnetic Moment (μ_s.o.) | Theoretical magnetic moment from electron spin | ~5.92 μ_B |

| Magnetic Behavior | Response to an external magnetic field | Paramagnetic |

| Weiss Constant (θ_CW) | Measure of inter-ion magnetic interaction | ~0 K |

Coordination Chemistry and Complexation Behavior of Manganese Ii Lactate

Ligand Field Theory and Electronic Structure of Manganese(II) Lactate (B86563) Complexes

The electronic structure of manganese(II) complexes can be effectively described by Ligand Field Theory (LFT), an extension of Crystal Field Theory that incorporates aspects of molecular orbital theory. libretexts.orgmdpi.com The Mn(II) ion has an electron configuration of [Ar] 3d⁵. youtube.com When placed in an octahedral field of ligands, such as that provided by lactate and water molecules, the five degenerate d-orbitals are split into two distinct energy levels: a lower-energy, triply degenerate t₂g set (dxy, dyz, dxz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²). mdpi.compurdue.edu

The magnitude of this energy splitting (Δo) and the spin-pairing energy (P) determine whether the complex will be high-spin or low-spin. For Mn(II), the energy required to pair electrons in the same orbital is significantly high. mdpi.com Lactate, like other carboxylate ligands and water, is considered a weak-field ligand, meaning it causes a relatively small d-orbital splitting (Δo < P). mdpi.com Consequently, manganese(II) lactate complexes are characteristically high-spin.

In a high-spin d⁵ configuration, the electrons occupy the d-orbitals to maximize the total spin, with one electron placed in each of the five d-orbitals (t₂g³ eg²) before any pairing occurs. mdpi.com This arrangement results in a total electron spin of S = 5/2. Electronic transitions between the ground state and excited states are spin-forbidden, which explains why solutions of Mn(II) complexes, including manganese(II) lactate, are typically very pale pink or nearly colorless. chemguide.co.uklibretexts.org

The crystal structure of manganese(II) lactate trihydrate confirms the octahedral coordination environment around the manganese ion. researchgate.netwikipedia.org The central Mn(II) ion is chelated by two bidentate lactate ligands and further coordinated by two water molecules, completing the six-coordinate sphere. wikipedia.org

Formation of Mixed-Ligand Manganese(II) Lactate Complexes (e.g., with Bipyridine Isomers)

Manganese(II) readily forms mixed-ligand complexes where the lactate and water ligands are supplemented or replaced by other donor molecules. A notable example involves the use of N-donor heterocyclic ligands like 2,2'-bipyridine (B1663995) (bipy). The introduction of a stronger field ligand such as bipyridine can modify the coordination environment and electronic properties of the complex. ias.ac.in

While specific studies on manganese(II) lactate with bipyridine are not prevalent, extensive research on analogous manganese(II) carboxylate systems provides a strong basis for understanding their formation and structure. hhu.defrontiersin.orgresearchgate.net Typically, the reaction of a manganese(II) carboxylate with bipyridine yields either mononuclear or dinuclear species.

Mononuclear Complexes : These may feature a general formula like [Mn(carboxylate)(H₂O)(bipy)₂]⁺, where the carboxylate (in this case, lactate) acts as a bidentate or monodentate ligand. hhu.de

Dinuclear Complexes : In these structures, carboxylate groups often act as bridging ligands between two manganese centers, as seen in complexes like [(bipy)₂Mn(μ-carboxylate)₂Mn(bipy)₂]²⁺. hhu.deresearchgate.net

The formation of these ternary complexes is governed by factors such as the stoichiometry of the reactants and the reaction conditions. Kinetic studies on the formation of ternary complexes between various manganese(II) species and 2,2'-bipyridine indicate that the reaction proceeds via a normal dissociative mechanism. rsc.org The rate of formation is largely independent of the nature of the first ligand already coordinated to the manganese ion, suggesting that the rate-determining step is the dissociation of a solvent molecule from the metal's coordination sphere. rsc.org

| Complex Type | General Formula | Carboxylate Coordination Mode | Reference Example |

|---|---|---|---|

| Mononuclear | [Mn(L)(H₂O)(bipy)₂]⁺ | Bidentate/Monodentate | [Mn(ClCH₂CO₂)(H₂O)(bipy)₂]⁺ hhu.de |

| Dinuclear | [(bipy)₂Mn(μ-L)₂Mn(bipy)₂]²⁺ | Bridging (syn-anti) | [(bipy)₂Mn(μ-C₂H₅CO₂)₂Mn(bipy)₂]²⁺ hhu.de |

Solvation Chemistry of Manganese(II) Ions and Lactate Ligands in Various Solvents

The behavior of manganese(II) lactate in solution is heavily influenced by the solvation of both the Mn(II) cation and the lactate anion. The Mn(II) ion in aqueous solution exists as the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, with an octahedral arrangement of water molecules. libretexts.orgslu.se The Mn-O bond distance in this hydrated ion is approximately 2.17 Å. slu.se

Studies on the solvation of Mn(II) in different organic solvents reveal changes in coordination and thermodynamics. In solvents like methanol (B129727) and dimethylsulfoxide (DMSO), the Mn(II) ion retains a six-coordinate, octahedral geometry. slu.se However, the enthalpy of transfer from water to other solvents is significant, indicating differing strengths of interaction. For example, the transfer from water to methanol is exothermic, with a heat of transfer of -37.7 kJ mol⁻¹. slu.se In sterically demanding solvents like N,N'-dimethylpropylene urea (B33335) (dmpu), the coordination number can be reduced to five. slu.se

Thermodynamics of Complex Formation and Ligand Exchange Reactions

The formation of manganese(II) lactate is a thermodynamically favorable process in aqueous solution. The lactate ion acts as a bidentate ligand, coordinating through one carboxylate oxygen and the hydroxyl oxygen, forming a stable five-membered chelate ring. This chelation significantly enhances the stability of the complex compared to coordination with monodentate carboxylate ligands (the chelate effect).

Ligand exchange reactions involve the substitution of one ligand in a coordination sphere for another. chemguide.co.uk For the aqueous Mn(II) ion, the exchange of coordinated water molecules is a rapid process. The formation of the manganese(II) lactate complex in solution can be viewed as a ligand exchange reaction:

[Mn(H₂O)₆]²⁺ + 2 C₃H₅O₃⁻ ⇌ [Mn(C₃H₅O₃)₂(H₂O)₂] + 4 H₂O

The position of this equilibrium is dependent on the concentration of the lactate ions. Further ligand exchange can occur if other competing ligands, such as bipyridine or hydroxide (B78521) ions, are introduced into the solution. chemguide.co.ukias.ac.in The kinetics of these exchange reactions for Mn(II) typically follow a dissociative pathway, where the rate is primarily determined by the breaking of the bond between the metal and the outgoing ligand. rsc.org

Influence of Stereochemistry of Lactic Acid on Coordination Complex Formation (e.g., dl-lactates, L-lactates)

Lactic acid is a chiral molecule and exists as two distinct stereoisomers (enantiomers): L-(+)-lactic acid and D-(-)-lactic acid. researchgate.netacutecaretesting.org This stereochemistry has a profound influence on the crystal structure and coordination chemistry of the resulting manganese(II) lactate complexes.

When a single enantiomer, such as L-lactic acid, is used for synthesis, the resulting complex incorporates only that isomer. The crystal structure of manganese(II) L-lactate dihydrate , Mn(C₃H₅O₃)₂·2H₂O, has been determined by X-ray diffraction. iucr.org In this compound, the Mn(II) ion is octahedrally coordinated. The coordination sphere is composed of two L-lactate ligands, each chelating to the metal via one carboxylate oxygen and the hydroxyl oxygen. The remaining two coordination sites are occupied by two water molecules arranged in a cis configuration. iucr.org

In contrast, when a racemic mixture (an equal mixture of D- and L-lactic acid) is used, a different crystalline product, racemic manganese(II) lactate trihydrate , is formed. researchgate.net The crystal structure of this complex reveals that each manganese atom is also in an octahedral environment but is chelated by one D-lactate ligand and one L-lactate ligand. researchgate.net This demonstrates a form of enantiomeric recognition within the crystal packing. Furthermore, the arrangement of the two coordinated water molecules in the DL-lactate trihydrate structure is reported to be trans. iucr.org

The difference in hydration (dihydrate vs. trihydrate) and the geometry of the aqua ligands (cis vs. trans) highlights the significant structural impact of the ligand's stereochemistry on the resulting coordination complex. This phenomenon, where a metal center coordinates to different enantiomers, can lead to the formation of diastereomeric complexes with distinct physical and chemical properties. nih.gov

| Property | Manganese(II) L-Lactate Dihydrate | Racemic Manganese(II) DL-Lactate Trihydrate |

|---|---|---|

| Lactic Acid Source | L-Lactic Acid | DL-Lactic Acid (Racemic Mixture) |

| Coordinated Lactate Ligands | Two L-lactate ligands | One D-lactate and one L-lactate ligand |

| Waters of Hydration | 2 | 3 |

| Geometry of Coordinated Water | cis | trans iucr.org |

| Reference | iucr.org | researchgate.net |

Thermal Decomposition and Solid State Transformations of Manganese Ii Lactate Trihydrate

Thermoanalytical Studies (TG, DTG, DTA) of Dehydration and Decomposition Processes

Thermoanalytical techniques such as thermogravimetric analysis (TGA), derivative thermogravimetry (DTG), and differential thermal analysis (DTA) are pivotal in elucidating the thermal behavior of manganese(II) lactate (B86563) trihydrate. These methods provide a detailed account of mass loss and thermal events as a function of temperature.

A key study involving the thermogravimetric analysis of manganese(II) lactate trihydrate revealed a significant weight loss occurring up to a temperature of 430°C. This initial mass loss is attributed to the dehydration of the compound, where the three molecules of water of crystallization are removed. Following the dehydration, the anhydrous manganese lactate undergoes further decomposition.

The process typically involves the following stages:

Dehydration: The removal of water molecules of hydration. For the trihydrate, this is expected to occur in one or more steps, culminating in the formation of anhydrous manganese(II) lactate.

Decomposition of the Anhydrous Salt: Following dehydration, the organic lactate moiety decomposes, leading to the formation of intermediate species and ultimately manganese oxides.

The DTG curve, which represents the rate of mass change, would show distinct peaks corresponding to the maximum rate of dehydration and decomposition. DTA curves would indicate whether these processes are endothermic or exothermic. The dehydration process is typically endothermic, while the decomposition of the organic part can be a complex series of endothermic and exothermic events.

Elucidation of Decomposition Pathways and Intermediate Species

The decomposition of anhydrous manganese(II) lactate is a complex process that proceeds through the formation of various intermediate species. While specific intermediates for manganese lactate are not extensively detailed in the available literature, the decomposition of similar manganese carboxylates, such as manganese oxalate, suggests a general pathway.

Upon heating, the lactate anion (CH₃CH(OH)COO⁻) breaks down. This process likely involves the cleavage of C-C and C-O bonds, leading to the evolution of gaseous products such as carbon dioxide (CO₂) and water (H₂O), and potentially other volatile organic compounds. The solid residue would transition through various manganese-containing intermediates before the final oxide phase is formed. The specific nature of these intermediates and the exact decomposition mechanism are influenced by factors such as the heating rate and the composition of the surrounding atmosphere (e.g., inert or oxidizing).

Kinetic and Thermodynamic Parameters of Thermal Decomposition (e.g., Activation Energy, Entropy of Activation, Arrhenius Factor)

The study of the kinetics of thermal decomposition provides valuable insights into the energy requirements and reaction mechanisms of the process. Parameters such as activation energy (Ea), entropy of activation (ΔS*), and the Arrhenius factor (A) can be determined from thermoanalytical data.

For the dehydration of manganese(II) formate (B1220265) dihydrate, a related compound, the activation enthalpy has been determined to be approximately 17.2 ± 1.0 kcal/mol. nih.gov While this value is not specific to manganese lactate trihydrate, it provides an order of magnitude for the energy required to remove coordinated water molecules in similar manganese carboxylate hydrates.

The activation energy for the decomposition of the anhydrous salt would be significantly higher, reflecting the greater energy required to break the covalent bonds within the lactate anion. The determination of these kinetic parameters for this compound would require detailed analysis of TGA data obtained at multiple heating rates, using methods such as those developed by Kissinger, Flynn-Wall-Ozawa, or Friedman.

Relationship between Hydration State and Thermal Stability

Generally, hydrated salts exhibit lower initial decomposition temperatures compared to their anhydrous counterparts because the dehydration process occurs at lower temperatures. The removal of water can also induce structural changes in the compound, which may affect the subsequent decomposition of the organic anion.

Formation of Manganese Oxide Phases from Thermal Decomposition

The final solid products of the thermal decomposition of manganese(II) lactate trihydrate in an oxidizing atmosphere, such as air, are various manganese oxides. The specific phase of manganese oxide formed is highly dependent on the final calcination temperature.

Research on a related manganese carboxylate, manganese citrate, has shown that calcination in air at 400°C results in the formation of Hausmanite, which has the chemical formula Mn₃O₄. nih.gov It is plausible that the thermal decomposition of manganese lactate under similar conditions would also yield Mn₃O₄ as a primary product.

At different temperatures, other manganese oxide phases can be expected. Generally, for manganese compounds, the following transformations are observed with increasing temperature in an air atmosphere:

Lower temperatures (around 300-400°C): Formation of Mn₃O₄ (Hausmanite).

Intermediate temperatures (around 500-800°C): Formation of Mn₂O₃ (Bixbyite). wikipedia.org

Higher temperatures (above 900°C): Further transformation to Mn₃O₄. wikipedia.org

Therefore, the thermal decomposition of manganese(II) lactate trihydrate serves as a precursor route for the synthesis of different manganese oxide phases, with the final product being controllable by the calcination temperature.

Theoretical and Computational Chemistry of Manganese Ii Lactate Trihydrate

The study of manganese(II) lactate (B86563) trihydrate through theoretical and computational chemistry provides profound insights into its molecular characteristics and behavior. These methods allow for the investigation of properties that can be challenging to observe experimentally, offering a molecular-level understanding of its structure, dynamics, and interactions.

Advanced Material Precursor Research and Applications Non Clinical

Utilization of Manganese(II) Lactate (B86563) Trihydrate as a Precursor for Lithium Manganate (B1198562) Spinels (LiMn2O4)

Manganese(II) lactate trihydrate has been identified as a viable precursor in the synthesis of lithium manganate spinels (LiMn2O4), a cathode material of significant interest for lithium-ion batteries. researchgate.netmdpi.com The lactate ligand, being an organic component, facilitates the formation of homogenous precursor mixtures and decomposes at elevated temperatures to yield the desired inorganic phase.

Wet chemical methods offer a pathway to synthesize advanced ceramic powders with controlled size, shape, and high purity. mheavytechnology.com In this context, manganese(II) lactate trihydrate can be employed in wet chemical ceramic precursor routes. One notable approach involves the polyesterification of carboxylate groups to create a hard, homogeneous resin. researchgate.net This method demonstrates the potential for developing a versatile precursor system for manganate-containing ceramics. researchgate.net The process involves reacting manganese oxides with aqueous solutions of carboxylic acids, such as lactic acid, to form manganese carboxylates. researchgate.net The addition of aminoalcohols to these complexes can enhance their solubility by forming manganese complex anions, which is a key step in creating a stable precursor solution suitable for forming fine powders and thin films. researchgate.net

Chemical pyrolysis is a crucial technique for converting the precursor material into the final advanced material. In the synthesis of LiMn2O4 spinel, a manganate precursor resin, potentially derived from manganese carboxylates like manganese lactate, is subjected to a chemical pyrolysis technique. researchgate.net This process involves the thermal decomposition of the organic components of the precursor at elevated temperatures in a controlled atmosphere. For instance, a precursor resin can be calcined in air at temperatures around 400°C. researchgate.net X-ray diffraction (XRD) analysis of the resulting material can confirm the formation of the desired crystalline phase, such as Hausmanite (Mn3O4), which can be a step in the formation of more complex oxides like LiMn2O4. researchgate.net

Table 1: Pyrolysis Product of Manganese Carboxylate Precursor

| Precursor Component | Calcination Temperature (°C) | Resulting Material | Analytical Technique |

|---|---|---|---|

| Manganese Citrate/MDEA Resin | 400 | Hausmanite (Mn3O4) | X-ray Diffraction (XRD) |

Data derived from research on manganese carboxylate precursors, demonstrating a potential pathway for manganese lactate. researchgate.net

Role in the Synthesis of Other Manganese-Containing Advanced Materials (e.g., Manganese Oxides)

The application of manganese(II) lactate trihydrate extends to the synthesis of other manganese-containing advanced materials, notably various manganese oxides. The thermal decomposition of manganese carboxylates, a category to which manganese lactate belongs, can yield different forms of manganese oxide depending on the processing conditions. ias.ac.in For example, the calcination of a manganese carboxylate resin in air has been shown to produce Hausmanite (Mn3O4). researchgate.net This indicates that manganese(II) lactate trihydrate could serve as a precursor for the controlled synthesis of specific manganese oxide phases, which have applications in catalysis, sensors, and energy storage. ijnc.iramjc.co.jp

Development of Manganese(II) Lactate-Based Resins for Material Fabrication

Research into manganese carboxylates has demonstrated the potential for creating hard, homogeneous resins through polyesterification, which are then used as precursors for ceramic materials. researchgate.net This principle can be extended to the development of manganese(II) lactate-based resins. By reacting manganese lactate with other polyfunctional molecules, it is feasible to create a polymer matrix in which manganese is uniformly distributed at a molecular level. Such resins could then be shaped or used as coatings before being thermally processed to yield a solid, manganese-containing material. This approach offers advantages in terms of homogeneity and the ability to form complex shapes, which are difficult to achieve through traditional solid-state reaction methods. researchgate.net

Biological Interactions and Environmental Fate Non Clinical Research Focus

Chemical Speciation of Manganese(II) Lactate (B86563) in Biological and Environmental Systems

In aqueous biological and environmental systems, manganese lactate trihydrate is expected to dissociate into the divalent manganese cation (Mn²⁺) and lactate anions. The subsequent fate and chemical form of the Mn²⁺ ion are dictated by the specific physicochemical conditions of the surrounding medium, such as pH, redox potential, and the presence of other coordinating molecules (ligands).

In aerobic environments, Mn²⁺ is relatively stable but can be oxidized to higher oxidation states (Mn³⁺, Mn⁴⁺), often forming insoluble oxides and hydroxides, a process that can be mediated by microbial activity. Conversely, in anoxic environments, higher-valent manganese oxides can serve as terminal electron acceptors for microbial respiration, leading to the formation of soluble Mn²⁺.

Once dissociated, the Mn²⁺ ion can form complexes with a variety of naturally occurring organic and inorganic ligands. In biological systems, Mn²⁺ can coordinate with molecules such as phosphates, carbonates, peptides, and other organic acids. nih.gov This complexation is critical as it influences the bioavailability, transport, and biological function of manganese. For instance, the formation of Mn-phosphate and Mn-carbonate complexes has been shown to be particularly important for its role in mitigating oxidative stress. pnas.org

Mechanisms of Manganese Uptake and Transport in Non-Human Organisms (e.g., Plants, Microorganisms)

Non-human organisms have evolved sophisticated and specific transport systems to acquire essential manganese from their environment.

In Plants: Plants primarily absorb manganese from the soil solution as the divalent cation, Mn²⁺. This uptake is mediated by a variety of transporter protein families located in the root cells. These families include NRAMP (Natural Resistance-Associated Macrophage Protein), ZIP (ZRT/IRT-like Protein), and YSL (Yellow Stripe-Like) transporters. The expression and activity of these transporters are tightly regulated to maintain manganese homeostasis, preventing both deficiency and toxicity.

In Microorganisms: Bacteria have also developed highly efficient and specific systems for manganese uptake, which are crucial for survival, particularly under conditions of oxidative stress or when competing with a host for nutrients. nih.gov The two predominant types of bacterial Mn²⁺ importers are the NRAMP family transporters (e.g., MntH) and the ATP-binding cassette (ABC) transporter superfamily (e.g., MntABC). nih.govplos.orgnih.govasm.org MntH functions as a proton-dependent symporter, using the proton motive force to drive Mn²⁺ into the cell, while MntABC transporters utilize the energy from ATP hydrolysis for manganese uptake. nih.govnih.gov These systems allow bacteria to accumulate manganese even when its external concentration is very low. oup.com

Research comparing the efficacy of manganese lactate with inorganic manganese salts, such as manganese chloride, provides insight into the bioavailability of lactate-bound manganese for plants. A study conducted on wheat (Triticum aestivum L.) grown in sterile culture vessels demonstrated that the uptake and utilization of manganese supplied in lactate form are comparable to that of manganese chloride. nih.gov

Analysis of plant tissues revealed no significant differences in manganese concentration between plants treated with manganese lactate and those treated with manganese chloride at equivalent concentrations. nih.gov This suggests that the lactate anion does not inhibit manganese uptake and that plants can efficiently acquire manganese from this organic salt form.

Table 1: Comparative Manganese (Mn) Concentration in Wheat Shoots

| Treatment Concentration (mM) | Mn Source | Mean Mn Concentration in Shoots (µg/g DW) |

|---|---|---|

| 0.034 | Manganese Chloride | 134.8 |

| 0.034 | Manganese Lactate | 114.2 |

| 0.343 | Manganese Chloride | 1134.4 |

| 0.343 | Manganese Lactate | 1109.8 |

| 3.430 | Manganese Chloride | 6649.2 |

| 3.430 | Manganese Lactate | 7118.8 |

Data adapted from a study on Triticum aestivum L. nih.gov DW = Dry Weight. Differences between Mn sources at each concentration were not statistically significant.

Manganese lactate has been observed to have promotional effects on plant growth at optimal concentrations. In studies with Arabidopsis thaliana seedlings, manganese lactate was found to stimulate primary root growth, with optimal concentrations identified in the range of 0.5–1.0 µM. nih.govresearchgate.net This suggests that in addition to providing an essential micronutrient, the lactate component may serve as a biostimulant.

However, like all micronutrients, excessive manganese can become toxic. High external concentrations of manganese, whether from lactate or chloride salts, can lead to stress symptoms and reduced growth. nih.gov In wheat, for instance, increasing concentrations of manganese lactate led to a general decrease in plant growth, a typical response to manganese toxicity. nih.gov High levels of manganese are known to inhibit root growth in Arabidopsis by interfering with auxin biosynthesis and transport. frontiersin.orgnih.gov

Table 2: Effect of Manganese Lactate on Arabidopsis thaliana Primary Root Growth Rate

| Mn Lactate Concentration (µM) | Mean Root Growth Rate on Day 2 (mm/day) |

|---|---|

| 0.0 | 2.51 |

| 0.1 | 2.61 |

| 0.5 | 2.76 |

| 1.0 | 2.72 |

| 5.0 | 2.50 |

| 10.0 | 2.37 |

Data adapted from a study on Arabidopsis thaliana. researchgate.netresearchgate.net Growth rates on days 2 showed statistically significant increases at 0.5 µM and 1.0 µM compared to the control (0.0 µM).

Bacteria utilize active transport systems to move manganese across the cell membrane against a concentration gradient. These systems are vital for acquiring sufficient manganese for metabolic processes and stress responses.

The two main classes of high-affinity manganese importers are:

NRAMP Family (e.g., MntH): These are secondary active transporters that couple the transport of Mn²⁺ to the electrochemical potential of a proton (H⁺) gradient. nih.govnih.govnih.gov They are highly specific for Mn²⁺ and are critical for manganese acquisition in many bacterial species, including pathogens. nih.gov

ABC Transporters (e.g., MntABC): These are primary active transporters that consist of a periplasmic substrate-binding protein (MntC), a transmembrane permease (MntB), and a cytoplasmic ATP-hydrolyzing protein (MntA). nih.govplos.orgnih.gov The system uses the energy from ATP hydrolysis to transport Mn²⁺ into the cytoplasm. nih.gov

These transporters are typically regulated at the transcriptional level by manganese-sensing repressor proteins, ensuring that the cell imports manganese only when needed to avoid toxicity. oup.com

Table 3: Major Active Transport Systems for Manganese in Bacteria

| Transporter Family | Example | Energy Source | Transport Type |

|---|---|---|---|

| NRAMP | MntH | Proton Motive Force | Secondary Active (Symport) |

| ABC Transporter | MntABC | ATP Hydrolysis | Primary Active |

Role of Manganese-Lactate in Microbial Metabolism and Community Dynamics

In microbial ecosystems, lactate and manganese cycling are often interconnected, particularly in anoxic environments. Lactate can serve as a potent electron donor for a metabolic process known as dissimilatory manganese reduction, where microbes "breathe" solid manganese oxides (like birnessite, Mn(IV)O₂) instead of oxygen. frontiersin.orgnih.gov In this process, bacteria oxidize lactate for energy and transfer the electrons to manganese oxides, reducing them to soluble Mn²⁺. frontiersin.orgoup.comnih.gov

The presence of manganese oxides can significantly influence microbial metabolism and shape the composition of the microbial community. In mixed microbial communities from activated sludge, the addition of birnessite and lactate led to a competition between two metabolic strategies: lactate fermentation and manganese reduction. frontiersin.org

Table 4: Effect of Manganese (Birnessite) on Microbial Phyla Abundance in Lactate-Fed Cultures

| Birnessite Activity (mM) | Dominant Phyla (% Relative Abundance) |

|---|---|

| 0 | Firmicutes (~50%), Bacteroidetes (~25%) |

| 10 | Proteobacteria (~40%), Firmicutes (~30%) |

| 20 | Proteobacteria (~50%), Firmicutes (~20%) |

| 40 | Proteobacteria (~60%), Firmicutes (~10%) |

Data generalized from findings on microbial community shifts in response to manganese oxide and lactate. frontiersin.org

Manganese plays a central and multifaceted role in protecting microorganisms against oxidative stress caused by reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).

Mn-cofactored Catalase: Some bacteria possess a unique class of non-heme catalases, known as manganese catalases (Mn-catalase). nih.govnih.gov Unlike common heme-containing catalases, these enzymes use a binuclear manganese cluster in their active site to catalyze the disproportionation of hydrogen peroxide into water and oxygen. nih.govebi.ac.uk This enzymatic defense is particularly crucial for aerotolerant bacteria like Lactobacillus plantarum, which often lack heme-based enzymes but are still exposed to oxygen. researchgate.netnih.govbohrium.com The crystal structure of Mn-catalase from L. plantarum reveals a homohexameric enzyme with a dimanganese active site in each subunit. desy.denih.govresearchgate.net

Superoxide Dismutase (SOD) Mimicry: Beyond its role in specific enzymes, high intracellular concentrations of Mn²⁺ can provide a non-enzymatic defense against superoxide radicals. nih.gov This is a form of "SOD mimicry," where simple manganese complexes perform the function of the superoxide dismutase enzyme. nih.govnih.gov Mn²⁺ ions, when complexed with cellular metabolites like phosphate or carbonate, become potent catalytic scavengers of superoxide. nih.govpnas.orgacs.org This mechanism is a primary antioxidant strategy for organisms that lack SOD enzymes, such as Lactobacillus plantarum. pnas.org The accumulation of millimolar concentrations of manganese allows these organisms to survive in aerobic environments despite not producing traditional antioxidant enzymes. researchgate.netbohrium.com

Dissimilatory Manganese Reduction and its Impact on Lactate Fermentation

In anoxic environments, microorganisms can utilize lactate as a carbon and electron source through two primary metabolic pathways: fermentation and dissimilatory manganese reduction. These processes are often in competition, with the availability of electron acceptors like manganese(IV) oxides influencing the dominant metabolic route. frontiersin.orgnih.gov

Dissimilatory manganese reduction is a form of anaerobic respiration where bacteria, such as those from the genus Shewanella, oxidize organic substrates like lactate while using manganese(IV) oxides as the terminal electron acceptor. nih.govnih.gov In this process, lactate is oxidized to pyruvate and subsequently to acetate and CO2, with the electrons transferred to the manganese oxides, reducing them to the more soluble manganese(II) ions. frontiersin.orgnih.gov This respiratory process is energetically more favorable than fermentation, yielding significantly more ATP per mole of lactate. frontiersin.orgnih.govresearchgate.net

Lactate fermentation, on the other hand, occurs in the absence of external electron acceptors. In this pathway, lactate is oxidized to pyruvate, which is then further metabolized. A portion is oxidized to acetate and CO2, while another portion is reduced to propionate to regenerate NAD+. frontiersin.orgresearchgate.net

Studies have shown that the presence and concentration of manganese oxides, such as birnessite, directly impact lactate metabolism in mixed microbial communities. frontiersin.orgnih.gov Increased availability of birnessite leads to a decrease in the rate of lactate consumption, suggesting that the extracellular electron transfer required for manganese reduction can be a rate-limiting step. frontiersin.orgnih.gov Furthermore, as manganese reduction becomes more prominent, the ratio of propionate to acetate production decreases, indicating a metabolic shift from fermentation towards anaerobic respiration. frontiersin.orgnih.gov

| Metabolic Process | Description | Primary End Products from Lactate | Energy Yield (ATP/mole of lactate) | Key Microbial Genera |

|---|---|---|---|---|

| Dissimilatory Manganese Reduction | Anaerobic respiration using Mn(IV) as the terminal electron acceptor. frontiersin.orgnih.gov | Acetate, CO2, Mn(II) frontiersin.orgnih.gov | ~6 frontiersin.orgnih.govresearchgate.net | Shewanella nih.govnih.gov |

| Lactate Fermentation | Anaerobic metabolism in the absence of external electron acceptors. frontiersin.org | Propionate, Acetate, CO2 frontiersin.orgresearchgate.net | ~0.67 frontiersin.orgnih.govresearchgate.net | Firmicutes, Bacteroidetes nih.govresearchgate.net |

Molecular Interactions of Manganese-Lactate Species with Biomolecules

The biological activity of manganese lactate is mediated through the interactions of manganese ions and lactate with various biomolecules, including nucleic acids, proteins, and enzymes.

Manganese(II) ions are known to interact with DNA. Studies have shown that Mn(II) can bind to the phosphate backbone and the bases of the DNA molecule. nih.gov This interaction can lead to conformational changes in the DNA structure. nih.gov At high concentrations, manganese ions can destabilize the double helix by partially breaking the hydrogen bonds between base pairs, and in some cases, lead to DNA aggregation. nih.gov While specific studies on manganese-lactate complexes binding to DNA are not extensively detailed, the presence of lactate as a potential ligand could modulate the interaction of manganese with DNA. It has been suggested that manganese binds at the major groove of the DNA helix. elsevierpure.com Furthermore, manganese has been shown to inhibit the homologous recombination (HR) pathway of DNA double-strand break repair. mdpi.com

Manganese(II) ions also interact with proteins, often by coordinating with electron-rich functional groups of amino acids. mdpi.comepa.gov These interactions are crucial for the structure and function of many proteins. Transition metals like manganese have a natural affinity for proteins and can act as essential cofactors. mdpi.com The binding of manganese to proteins can be influenced by factors such as pH, which affects the protonation state of amino acid residues. mdpi.com

Manganese is an essential cofactor for a multitude of enzymes involved in critical metabolic pathways. nih.govnih.gov

Arginase: This enzyme, crucial for the urea (B33335) cycle, requires a binuclear manganese cluster for its catalytic activity. worthington-biochem.comwikipedia.org The manganese ions are essential for the hydrolysis of L-arginine to L-ornithine and urea. wikipedia.orgnih.gov The activity of arginase is dependent on the presence of manganese, and a deficiency in this metal can lead to reduced enzyme function. worthington-biochem.comnih.gov

Pyruvate Carboxylase: This mitochondrial enzyme plays a key role in gluconeogenesis and replenishing intermediates of the citric acid cycle. It catalyzes the carboxylation of pyruvate to oxaloacetate. wikipedia.org Pyruvate carboxylase requires a metal cofactor, which can be magnesium, zinc, or manganese, for its catalytic activity. wikipedia.org Manganese plays a structural role in maintaining the specific conformation of the enzyme. nih.gov Studies have shown that manganese deficiency can affect the activity of pyruvate carboxylase. nih.gov

| Enzyme | Biological Pathway | Role of Manganese | References |

|---|---|---|---|

| Arginase | Urea Cycle | Essential binuclear cofactor for catalysis. | worthington-biochem.comwikipedia.orgnih.gov |

| Pyruvate Carboxylase | Gluconeogenesis, Anaplerosis | Activator and structural component. | nih.govwikipedia.orgnih.gov |

Redox Chemistry of Manganese in Biological Environments

Manganese is a redox-active element, existing in multiple oxidation states, though Mn(II) and Mn(III) are the most predominant in biological systems. nih.govrsdjournal.org The ability of manganese to cycle between these oxidation states is central to its function in many biological redox reactions. portlandpress.comnih.gov The protein environment plays a crucial role in tuning the redox potential of the Mn(III)/Mn(II) couple, allowing it to participate in a wide range of catalytic functions. portlandpress.com

In several mononuclear manganese-dependent enzymes, the catalytic cycle involves the change in the oxidation state of the manganese ion. portlandpress.comnih.gov For instance, in manganese superoxide dismutase (MnSOD), the enzyme catalyzes the disproportionation of superoxide radicals through the sequential reduction and oxidation of the manganese center. technion.ac.il The redox properties of manganese are also fundamental to the function of the oxygen-evolving complex in photosystem II. portlandpress.com

Environmental Transformations and Biodegradation Pathways of Manganese(II) Lactate

In the environment, manganese lactate will dissociate into manganese(II) ions and lactate. The fate of these components is governed by various biogeochemical processes.

Manganese undergoes extensive redox cycling in the environment, largely mediated by microorganisms. nih.govmdpi.com Under aerobic conditions, various bacteria and fungi can oxidize soluble Mn(II) to insoluble manganese oxides (Mn(III/IV)). nih.govmdpi.comasm.org These biogenic manganese oxides are highly reactive and can adsorb other trace elements, playing a significant role in their environmental mobility. mdpi.com

Conversely, under anaerobic conditions, manganese oxides can be used as terminal electron acceptors by dissimilatory manganese-reducing bacteria, as discussed in section 9.3.2. nih.govgeoscienceworld.org Lactate can serve as a carbon source and electron donor for these bacteria, driving the reduction of manganese oxides back to soluble Mn(II). nih.govgeoscienceworld.orgscispace.com This microbial activity is a key component of the biogeochemical cycling of manganese. asm.org

The lactate component of manganese lactate is readily biodegradable and serves as a valuable carbon and energy source for a wide range of microorganisms under both aerobic and anaerobic conditions. In the context of manganese cycling, lactate is a key substrate for bacteria involved in dissimilatory manganese reduction. scispace.com Additionally, in environments such as those contaminated with electrolytic manganese residue, sulfate-reducing bacteria can utilize lactate to produce sulfide, which then reacts with soluble manganese to form insoluble manganese sulfide, effectively immobilizing the metal. mdpi.com

Future Research Directions and Emerging Areas

Integration of Multi-Omics Approaches in Biological Interaction Studies

A significant frontier in understanding the biological role of manganese, delivered through compounds like manganese lactate (B86563) trihydrate, lies in the application of multi-omics technologies. wilhelm-lab.com This integrated approach combines data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of cellular functions and molecular interactions. labmanager.comazolifesciences.com A single-omics approach can provide a limited snapshot, but multi-omics integration allows researchers to map the complex flow of biological information and uncover the interrelationships between biomolecules and their functions. azolifesciences.com

Future studies could leverage these technologies to decipher the intricate interactions of manganese at the cellular and systemic levels. For instance, a multi-omics analysis of individuals with varying levels of manganese intake could reveal how manganese lactate influences gene expression (transcriptomics), protein synthesis and activity (proteomics), and metabolic pathways (metabolomics). labmanager.com Research on ferroalloy workers has already demonstrated the power of multi-omics in linking chronic manganese exposure to disruptions in biological pathways and alterations in biomarkers related to cognitive decline. mdpi.comnih.gov These studies revealed that manganese exposure can impact olfactory signaling, mitochondrial function, and biogenic amine synthesis. mdpi.comnih.gov

By applying a similar strategy to the study of manganese lactate, researchers could:

Elucidate Mechanisms of Action: Uncover the precise molecular pathways through which manganese is absorbed, distributed, and utilized.

Identify Novel Biomarkers: Discover sensitive biomarkers of manganese status, effect, or toxicity.

Understand Diet-Microbe-Metabolite Interactions: Explore how manganese influences the gut microbiota and its relationship with host metabolism and health, as has been done in studies on bone mineral density. mdpi.com

Facilitate Personalized Nutrition: Provide a basis for developing personalized dietary recommendations based on an individual's unique genetic and metabolic profile.

This comprehensive approach promises a deeper understanding of the biological consequences of manganese supplementation and its role in health and disease. mdpi.com

Exploration of Novel Synthetic Routes for Tunable Properties

While the synthesis of manganese lactate by dissolving manganese carbonate in lactic acid is well-established, future research is expected to focus on novel synthetic routes to achieve greater control over the compound's physicochemical properties. wikipedia.org The goal is to develop methods that allow for the "tuning" of characteristics such as crystal size, morphology, purity, solubility, and dissolution rate, which are critical for its performance in various applications.

Drawing inspiration from the synthesis of other manganese compounds, several innovative routes could be explored for manganese lactate trihydrate. researchgate.net Research on manganese oxoborate has shown that different synthesis methods—such as hydrothermal, solid-state, and solution combustion techniques—yield nanoparticles with significant variations in morphology, size, and surface characteristics. researchgate.net

Future synthetic explorations for manganese lactate could include:

Hydrothermal and Solvothermal Synthesis: These methods, which involve crystallization from heated aqueous or organic solutions under pressure, could be used to produce highly uniform and crystalline nanoparticles.

Mechanochemistry: This technique, involving liquid-assisted grinding, has been successfully used to synthesize other manganese(II) compounds and could offer a solvent-minimal or solvent-free route to manganese lactate. scispace.com

Sonochemistry: The use of ultrasound to induce cavitation can create unique reaction conditions, potentially leading to novel morphologies and smaller particle sizes.

Controlled Precipitation: By carefully controlling parameters like pH, temperature, reactant concentration, and the rate of addition, it's possible to influence nucleation and crystal growth, thereby tailoring particle size and distribution.

A comparative table of potential synthetic routes and their influence on the final product's properties is presented below.

| Synthetic Route | Potential Advantages | Tunable Properties |

| Conventional Precipitation | Simple, cost-effective, scalable. wikipedia.org | Purity, basic crystal structure. |

| Hydrothermal/Solvothermal | High crystallinity, control over morphology (e.g., nanorods). researchgate.net | Crystal size, morphology, phase purity. |

| Solution Combustion | Rapid, energy-efficient, produces porous structures. researchgate.net | Particle size, high surface area, porosity. |

| Mechanochemistry | Solvent-free or low-solvent, environmentally friendly. scispace.com | Phase purity, potential for novel polymorphic forms. |

By exploring these advanced synthetic strategies, researchers can create this compound with optimized properties tailored for specific applications, from enhanced bioavailability in nutritional supplements to improved catalytic activity.

Advanced In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the formation mechanism of this compound is crucial for optimizing its synthesis and controlling its final properties. Advanced in situ characterization techniques, which monitor the reaction as it happens, are emerging as powerful tools for this purpose. mdpi.com Unlike traditional ex situ methods that analyze the final product, in situ techniques provide real-time data on dynamic processes, offering insights into reaction kinetics, intermediate species, and crystallization pathways. mdpi.comdntb.gov.ua

The application of in situ methods to the synthesis of manganese-containing materials is a growing field. For example, synchrotron-based in situ powder X-ray diffraction (PXRD) combined with pH, conductivity, and turbidity measurements has been used to investigate the concentration-dependent formation of manganese complexes. dntb.gov.ua Similarly, in situ synchrotron XRD has been employed to follow the mechanochemical synthesis of manganese(II) phosphonates, revealing a multi-step reaction mechanism that proceeds through a non-crystalline phase. scispace.com

Future research on this compound could greatly benefit from the application of a suite of in situ techniques:

In Situ XRD and Raman Spectroscopy: To monitor the nucleation and growth of crystals in real-time, identifying different polymorphic forms and phase transitions during the synthesis.

In Situ FTIR and NMR Spectroscopy: To track changes in the coordination environment of the manganese ion and the chemical state of the lactate ligand, identifying key reaction intermediates. rsc.org